molecular formula C6H8O3 B13448007 (5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol

(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol

Cat. No.: B13448007
M. Wt: 128.13 g/mol
InChI Key: LPADRPJZOJHCDL-JMMWHDCWSA-N
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Description

(5R)-6,8-dioxabicyclo[321]oct-2-en-4-ol is a bicyclic organic compound with a unique structure that includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5S)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol: A stereoisomer with similar chemical properties but different biological activity.

    6,8-dioxabicyclo[3.2.1]octane: A related compound without the double bond, used in different applications.

    2,3-dihydro-1,4-dioxin: A simpler analog with a similar oxygen bridge structure.

Uniqueness

(5R)-6,8-dioxabicyclo[321]oct-2-en-4-ol is unique due to its specific stereochemistry and the presence of both an oxygen bridge and a double bond

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol

InChI

InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4-7H,3H2/t4?,5?,6-/m1/s1

InChI Key

LPADRPJZOJHCDL-JMMWHDCWSA-N

Isomeric SMILES

C1C2C=CC([C@H](O1)O2)O

Canonical SMILES

C1C2C=CC(C(O1)O2)O

Origin of Product

United States

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